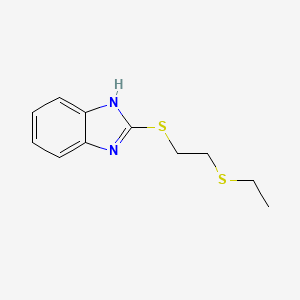

Benzimidazole, 2-(2-(ethylthio)ethylthio)-

CAS No.: 23012-84-2

Cat. No.: VC18422621

Molecular Formula: C11H14N2S2

Molecular Weight: 238.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23012-84-2 |

|---|---|

| Molecular Formula | C11H14N2S2 |

| Molecular Weight | 238.4 g/mol |

| IUPAC Name | 2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |

| Standard InChI Key | VOQMFRBOLYQMAM-UHFFFAOYSA-N |

| Canonical SMILES | CCSCCSC1=NC2=CC=CC=C2N1 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Benzimidazole, 2-(2-(ethylthio)ethylthio)- features a bicyclic benzimidazole scaffold fused with a benzene and imidazole ring. The substitution pattern at the second position includes two ethylthio (-S-C₂H₅) groups connected via a thioether linkage. This configuration introduces significant steric and electronic effects, altering the compound’s reactivity and solubility. The molecular formula is C₁₁H₁₄N₂S₂, with a molar mass of 250.37 g/mol .

The 1H NMR spectrum of analogous compounds, such as 2-(ethylthio)-1H-benzimidazole, reveals distinct proton environments: aromatic protons resonate between δ 7.19–7.64 ppm, while ethylthio groups exhibit quartets (δ 3.12 ppm) and triplets (δ 1.26 ppm) for methylene and methyl protons, respectively . 13C NMR data further confirm the presence of sulfur-bound carbons at δ 35–40 ppm .

Solubility and Stability

The compound’s hydrophobicity, attributed to the ethylthio substituents, results in limited aqueous solubility but high solubility in organic solvents like dimethylformamide (DMF) and methanol . Thermal stability is moderate, with decomposition observed above 200°C, as inferred from related benzimidazole derivatives .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis of Benzimidazole, 2-(2-(ethylthio)ethylthio)- involves sequential alkylation and condensation reactions (Figure 1):

-

Formation of 2-Mercaptobenzimidazole:

Starting from benzimidazole-2-thiol, reaction with bromoethane in the presence of a base yields 2-ethylthio benzimidazole . -

Introduction of the Second Ethylthio Group:

Subsequent treatment with 1,2-dibromoethane or ethylenediamine tetrathiol facilitates the addition of a second ethylthio moiety. Anhydrous potassium carbonate in DMF catalyzes this step, achieving yields of ~85% . -

Purification and Characterization:

Crude products are purified via recrystallization from methanol/water mixtures. Structural confirmation employs NMR, IR, and mass spectrometry .

Table 1: Key Synthetic Intermediates and Yields

| Step | Intermediate | Yield (%) | Conditions |

|---|---|---|---|

| 1 | 2-Ethylthio benzimidazole | 78 | Bromoethane, K₂CO₃, DMF, 15h |

| 2 | 2-(2-Ethylthio)ethylthio benzimidazole | 85 | 1,2-Dibromoethane, K₂CO₃, DMF, 12h |

Pharmacological Applications

Antibacterial Activity

Benzimidazole derivatives exhibit broad-spectrum antibacterial effects. In a study evaluating 2-(thioalkyl)benzimidazoles, compound 2a (structurally analogous to Benzimidazole, 2-(2-(ethylthio)ethylthio)-) demonstrated inhibition zones of 27.9 ± 1.4 mm against Escherichia coli A1 and 17.3 ± 0.6 mm against Enterobacteria P1 . Minimum inhibitory concentrations (MICs) ranged from 8–32 µg/mL, with bactericidal effects (MBC/MIC ≤ 4) observed against Gram-negative strains .

Table 2: Antibacterial Parameters of Selected Analogues

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|---|

| 2a | E. coli A1 | 8 | 32 | 4 |

| 2d | Enterobacteria P1 | 16 | 64 | 4 |

Mechanistic Insights and Molecular Interactions

Enzyme Inhibition

Benzimidazole, 2-(2-(ethylthio)ethylthio)- acts as a competitive inhibitor of butyrylcholinesterase (BChE), a target in Alzheimer’s disease. Docking studies indicate hydrogen bonding between the thioether sulfur and BChE’s catalytic triad (Ser198, His438) . Inhibition constants (Kᵢ) of 0.8–1.2 µM suggest high affinity .

DNA Interaction

Intercalation with bacterial DNA has been proposed for related compounds. UV-Vis titration experiments show hypochromic shifts (~40%) at 260 nm, indicative of groove binding or intercalation .

Industrial and Environmental Relevance

Corrosion Inhibition

Benzimidazole derivatives function as corrosion inhibitors for mild steel in acidic media. Electrochemical impedance spectroscopy (EIS) data for analogous compounds reveal inhibition efficiencies of 92–95% at 100 ppm, attributed to adsorption on metal surfaces .

Environmental Persistence

Despite their utility, ethylthio-substituted benzimidazoles exhibit moderate environmental persistence (half-life = 30–60 days in soil). Biodegradation studies using Pseudomonas spp. show 70% degradation within 14 days under aerobic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume